Melting Point Elevation vs. Parent 3-Hydroxyisobenzofuran-1(3H)-one
The 7-chloro derivative displays a markedly higher melting point (182–184 °C) compared to the non-halogenated parent compound 3-hydroxyisobenzofuran-1(3H)-one (98–102 °C) . This ~80 °C elevation reflects enhanced intermolecular interactions (hydrogen bonding and dipole–dipole) imparted by the chlorine atom at the 7-position .
| Evidence Dimension | Melting Point (Capillary Method) |
|---|---|
| Target Compound Data | 182–184 °C (recrystallized from heptane/ethyl acetate) |
| Comparator Or Baseline | 3-Hydroxyisobenzofuran-1(3H)-one (CAS 16859-59-9): 98–102 °C |
| Quantified Difference | ΔT ≈ +82 to +84 °C |
| Conditions | Capillary melting point determination; target compound recrystallized from heptane/ethyl acetate ; comparator data from TCI specification . |
Why This Matters
A higher melting point directly impacts solid-state handling, storage stability, and recrystallization-based purification strategies, making the 7-chloro derivative preferable when thermal robustness is required.
